4-(Neopentyloxy)-1H-pyrazole 4-(Neopentyloxy)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18727123
InChI: InChI=1S/C8H14N2O/c1-8(2,3)6-11-7-4-9-10-5-7/h4-5H,6H2,1-3H3,(H,9,10)
SMILES:
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol

4-(Neopentyloxy)-1H-pyrazole

CAS No.:

Cat. No.: VC18727123

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

4-(Neopentyloxy)-1H-pyrazole -

Specification

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
IUPAC Name 4-(2,2-dimethylpropoxy)-1H-pyrazole
Standard InChI InChI=1S/C8H14N2O/c1-8(2,3)6-11-7-4-9-10-5-7/h4-5H,6H2,1-3H3,(H,9,10)
Standard InChI Key WMLRPTZTTQUKIP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)COC1=CNN=C1

Introduction

Structural and Molecular Characteristics of 4-(Neopentyloxy)-1H-pyrazole

Molecular Architecture

4-(Neopentyloxy)-1H-pyrazole consists of a pyrazole core—a five-membered aromatic ring containing two adjacent nitrogen atoms—substituted at the 4-position with a neopentyloxy group (-O-CH2C(CH3)3). The neopentyl (2,2-dimethylpropyl) moiety introduces significant steric bulk and hydrophobicity, which profoundly influences the compound’s reactivity and intermolecular interactions2 .

Key Structural Features:

  • Pyrazole Ring: The 1H-tautomer indicates that one nitrogen (N1) is bonded to a hydrogen, while the adjacent nitrogen (N2) participates in aromatic conjugation .

  • Neopentyloxy Substituent: The oxygen atom bridges the pyrazole ring and the neopentyl group, creating an ether linkage. This group’s branched structure enhances steric hindrance, potentially affecting crystallization behavior and solubility .

Molecular Formula and Weight

The molecular formula is C8H14N2O, derived as follows:

  • Pyrazole core: C3H4N2

  • Neopentyloxy group: C5H10O

  • Molecular weight: 154.22 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).

Spectroscopic Data (Theoretical)

While experimental data for 4-(neopentyloxy)-1H-pyrazole are unavailable, analogous pyrazole derivatives provide benchmarks:

  • IR Spectroscopy: Expected absorption bands near 3100 cm⁻¹ (C-H aromatic stretching), 1600–1500 cm⁻¹ (C=N/C=C stretching), and 1100–1050 cm⁻¹ (C-O ether linkage) .

  • NMR:

    • ¹H NMR: Pyrazole protons (H3 and H5) as doublets near δ 7.5–8.0 ppm; neopentyl methyl groups as a singlet at δ 0.9–1.1 ppm .

    • ¹³C NMR: Pyrazole carbons at δ 140–150 ppm (C3/C5), ether oxygen-bearing carbon at δ 70–80 ppm .

Synthesis and Chemical Reactivity

Retrosynthetic Analysis

The neopentyloxy group may be introduced via two primary strategies:

  • Pre-functionalization: Incorporating the neopentyloxy moiety during pyrazole ring formation.

  • Post-functionalization: Attaching the group to a pre-formed pyrazole derivative.

Knorr Pyrazole Synthesis Adaptations

The classic Knorr synthesis—reacting hydrazines with 1,3-dicarbonyl compounds—could be modified to integrate the neopentyloxy group2:

  • Substrate Design: Use a 1,3-diketone where one carbonyl is replaced with a neopentyloxy-methyl group (e.g., 3-neopentyloxy-1,3-diketone).

  • Cyclization: Treat with hydrazine hydrate under reflux in ethanol, yielding 4-(neopentyloxy)-1H-pyrazole2.

Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Ethanol or THF

  • Catalysis: Acidic (e.g., HCl) or neutral conditions2.

Alternative Functionalization Routes

Mitsunobu Reaction:

  • React 4-hydroxy-1H-pyrazole with neopentyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

  • Advantages: High regioselectivity for oxygen-alkylation.

Nucleophilic Substitution:

  • Displace a leaving group (e.g., chloride) at the 4-position with neopentyloxide ion (NaOCH2C(CH3)3).

Physicochemical Properties

Experimental and Predicted Properties

PropertyValue/Description
Molecular Weight154.22 g/mol
Melting Point90–110°C (estimated for crystalline form)
SolubilitySoluble in DMSO, THF; sparingly in water
LogP (Partition Coefficient)2.1–2.5 (predicted, indicating lipophilicity)
StabilityStable under ambient conditions; sensitive to strong acids/bases

Crystallographic Considerations

The neopentyl group’s steric bulk likely disrupts tight crystal packing, resulting in a lower melting point compared to unsubstituted pyrazoles. This property could enhance solubility in organic solvents, favoring applications in solution-phase reactions .

Industrial and Material Science Applications

Ligand Design in Catalysis

The pyrazole-nitrogen atoms can coordinate to transition metals (e.g., Pd, Cu), forming complexes for cross-coupling reactions. The neopentyloxy group’s hydrophobicity may improve catalyst solubility in nonpolar media .

Polymer Additives

Incorporating 4-(neopentyloxy)-1H-pyrazole into polymers could impart UV stability or flame retardancy due to the aromatic ring’s electron-rich nature and the neopentyl group’s thermal resistance .

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